molecular formula C16H16N2O3 B2418919 6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2195879-33-3

6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2418919
CAS No.: 2195879-33-3
M. Wt: 284.315
InChI Key: FZXVWPOTZBHQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a specialized chemical scaffold of significant interest in medicinal chemistry and oncology research. This compound features the pyrrolo[3,4-b]pyridine core, which is an aza-analogue of the biologically relevant isoindoline-1-one structure, a motif found in several natural and synthetic anticancer agents . Research Applications and Value The primary research value of this chemical series lies in its potential as a building block for the development of antineoplastic therapeutics. Scientific studies on closely related pyrrolo[3,4-b]pyridin-5-ones have demonstrated promising in vitro cytotoxic effects against aggressive breast cancer cell lines, particularly triple-negative MDA-MB-231 cells. In these studies, specific derivatives have been shown to significantly decrease cell viability at low micromolar concentrations, with one analogue (1f) exhibiting an IC50 value of 14.85 µM in MDA-MB-231 cells . The scaffold's versatility allows for further functionalization to explore structure-activity relationships. Mechanism of Action and Molecular Modeling Although the precise mechanism of action for this specific derivative is subject to ongoing investigation, computational and in vitro studies on analogous compounds provide strong insights. Related molecules have been shown through docking studies and molecular dynamics simulations to bind efficiently to the catalytic sites of key proteins implicated in cancer cell proliferation, such as Serine/Threonine-protein kinase (AKT1) and the Orexin type 2 receptor (Ox2R). These interactions, characterized by moderate to strong binding energies, accurately match the observed in vitro anticancer activity, suggesting a targeted mechanism . This product is intended For Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-20-12-5-6-13(15(8-12)21-2)16(19)18-9-11-4-3-7-17-14(11)10-18/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXVWPOTZBHQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, 6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. Its structural features make it a candidate for the development of new bioactive molecules .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. Its applications could extend to the fields of electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[3,4-b]pyridine derivatives and heterocyclic compounds with similar structural features. Examples include:

Uniqueness

What sets 6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine apart is its specific combination of the pyrrolo[3,4-b]pyridine core with the 2,4-dimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

6-(2,4-Dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a synthetic compound belonging to the pyrrolo[3,4-b]pyridine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N3O3
  • Molecular Weight : 285.30 g/mol

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific kinases involved in cell cycle regulation. Notably:

  • Target Kinase : Cyclin-Dependent Kinase 2 (CDK2)
  • Mode of Action : Acts as a competitive inhibitor of CDK2, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells.

Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Colon cancer (LoVo)
    • Ovarian cancer (SK-OV-3)
    • Breast cancer (MCF-7)

In vitro assays indicated that the compound's cytotoxicity is dose-dependent. For example:

Cell LineIC50 (µM)Reference
LoVo15
SK-OV-320
MCF-718

In these studies, the compound showed comparable efficacy to established chemotherapeutic agents like cisplatin and doxorubicin.

Mechanistic Studies

Further mechanistic studies have revealed that the compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic proteins. This dual action contributes to its effectiveness as an antitumor agent.

Case Studies

  • In Vivo Efficacy :
    In a mouse model of colon cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.
  • Combination Therapy :
    A combination study with conventional chemotherapy agents indicated enhanced efficacy when used alongside doxorubicin. The combination treatment led to a synergistic effect that improved overall survival rates in treated mice.

Safety Profile

Preliminary toxicity studies suggest that while the compound exhibits potent antitumor activity, it also maintains a favorable safety profile with no significant adverse effects noted at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 6-(2,4-dimethoxybenzoyl)-pyrrolo[3,4-b]pyridine derivatives?

  • Methodology : Synthesis typically involves multi-step protocols starting from the pyrrolo[3,4-b]pyridine-5,7-dione core. For example:

Core activation : React the potassium salt of 5H-pyrrolo[3,4-b]pyridine-5,7-dione with electrophilic reagents (e.g., bromoacetophenone derivatives) to introduce substituents at the 6th position .

Acylation : Introduce the 2,4-dimethoxybenzoyl group via Friedel-Crafts acylation or nucleophilic substitution under basic conditions.

Functionalization : Further derivatize the ester or ketone groups through hydrolysis, condensation, or nucleophilic substitution .

  • Critical parameters : Solvent choice (e.g., DMF for nucleophilic substitutions), temperature control (reflux for acylations), and stoichiometric ratios to minimize side products.

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Structural analysis :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions (e.g., methoxy groups at 2,4-positions, pyrrolo-pyridine core) .
  • X-ray crystallography : Resolves bicyclic geometry and dihedral angles between the benzoyl and pyrrolo-pyridine moieties .
  • Mass spectrometry : Validates molecular weight (e.g., C16_{16}H15_{15}N2_2O3_3 for the parent compound) and fragmentation patterns .
    • Physical properties : Melting point (102–103°C for analogs), density (1.435 g/cm3^3), and logP (predicted 2.53) guide solubility and formulation .

Advanced Research Questions

Q. How do substituents at the 6th position influence biological activity, and what SAR trends are observed?

  • Substituent effects :

  • Electron-withdrawing groups (e.g., Cl, CF3_3) enhance binding to enzymatic targets like DPP-IV by increasing electrophilicity .
  • Bulkier groups (e.g., benzyl, 2,4-dichlorophenyl) improve selectivity for receptors (e.g., GABAA subtypes) but may reduce solubility .
  • Methoxy groups (as in 2,4-dimethoxybenzoyl) enhance metabolic stability and modulate pharmacokinetics .
    • Data-driven SAR : Analogs with 5-chloropyridin-2-yl substituents show Ki values <100 nM for GABAA receptors, while bulkier groups (e.g., trifluoromethyl) reduce affinity .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

  • Root causes : Discrepancies often arise from:

  • Assay variability (e.g., cell-based vs. enzyme inhibition assays).
  • Solubility differences (e.g., DMSO vs. aqueous buffers altering bioavailability).
    • Resolution methods :

Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and buffer conditions .

Control crystallinity : Characterize polymorphs via DSC/XRD, as amorphous forms may exhibit higher activity .

Validate targets : Employ knockout models or siRNA silencing to confirm specificity (e.g., DPP-IV vs. unrelated proteases) .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Approaches :

Docking studies : Predict binding poses to receptors (e.g., GABAA α1 vs. α5 subtypes) using software like AutoDock Vina .

QSAR models : Correlate substituent properties (e.g., Hammett σ, molar refractivity) with IC50_{50} values to prioritize synthetic targets .

MD simulations : Assess stability of ligand-receptor complexes over time (e.g., >50 ns trajectories to evaluate hydrogen-bond retention) .

  • Case study : Optimizing BMS-767778 (a DPP-IV inhibitor) involved iterative docking to minimize off-target binding to hERG channels .

Methodological Challenges

Q. What are the key considerations for scaling up the synthesis of this compound while maintaining purity?

  • Process optimization :

  • Continuous flow chemistry : Reduces reaction times for steps like brominations or acylations, improving yield (>80%) .
  • In-line purification : Use scavenger resins (e.g., sulfonic acid resins for amine byproducts) to avoid column chromatography .
    • Purity control :
  • HPLC-MS : Monitor intermediates for side products (e.g., over-acylated derivatives) .
  • Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to isolate high-purity (>99%) final product .

Q. How can researchers mitigate stability issues (e.g., hydrolysis) during storage and handling?

  • Stabilization strategies :

  • Lyophilization : Store as a lyophilized powder under argon to prevent ester hydrolysis .
  • Buffered solutions : Use pH 7.4 PBS for in vitro assays to avoid degradation of the pyrrolo-pyridine core .
    • Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) identify vulnerable groups (e.g., methoxybenzoyl esters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.